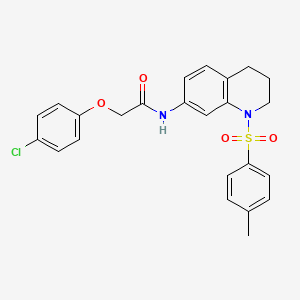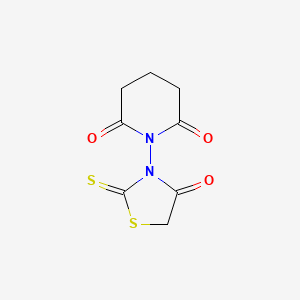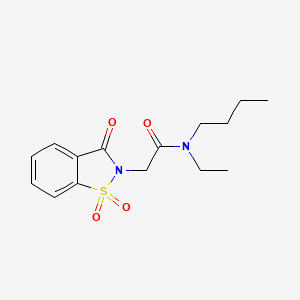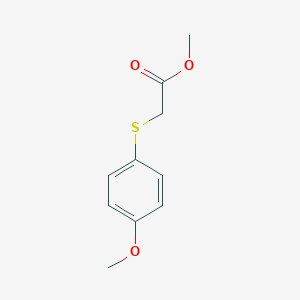
2-(4-chlorophenoxy)-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, 2-(4-chlorophenoxy)-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide, is a chemical entity that appears to be related to a class of compounds known for their interaction with the AMPA receptor. The AMPA receptor is an important neurotransmitter receptor in the brain that mediates fast synaptic transmission. Compounds that can modulate this receptor's activity are of significant interest in neuroscience research, particularly for their potential use in imaging brain diseases and treating neurological disorders such as epilepsy and neurodegenerative diseases.
Synthesis Analysis
The synthesis of related tetrahydroisoquinoline derivatives has been reported in the literature. For instance, a potent non-competitive AMPA receptor antagonist, 2-acetyl-1-(4'-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, was synthesized and labeled for potential use in PET imaging . Another study optimized the synthesis of a similar compound and resolved its enantiomers, finding that the (R)-enantiomer exhibited higher anticonvulsant and antagonistic effects . These studies provide insights into the synthetic routes that could potentially be adapted for the synthesis of 2-(4-chlorophenoxy)-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using techniques such as X-ray diffractometry, which established the absolute configuration of the (R)-enantiomer of a potent AMPA receptor antagonist . The single crystal structure of another potent compound, N-acetyl-1-(4'-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, has also been reported . These analyses are crucial for understanding the three-dimensional conformation of the molecules, which is important for their interaction with biological targets such as the AMPA receptor.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of tetrahydroisoquinoline derivatives typically include cyclization steps and the introduction of various functional groups that are key to the biological activity of these compounds. For example, the basic cyclization of o-[(2-cyanovinyl)amino]benzoate to give a 3-cyano-4-hydroxyquinoline intermediate is a critical step in the synthesis of a related compound . Understanding these reactions is essential for the development of new derivatives with improved properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydroisoquinoline derivatives, such as solubility, stability, and purity, are important for their application in both research and therapeutic contexts. For instance, the purity of N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide was reported to be 98.9% by HPLC, which is significant for its potential scale-up and commercial use . The pharmacokinetic properties, such as brain uptake and clearance, are also critical, as demonstrated by the evaluation of a carbon-11 labeled compound for PET imaging .
科学的研究の応用
Medicinal Chemistry Applications
Research has explored the synthesis and evaluation of various quinoline derivatives for their potential therapeutic effects. For instance, studies have investigated the antiviral, antiapoptotic, and antimicrobial activities of quinoline derivatives. These compounds have shown significant efficacy in vitro, indicating their potential in treating diseases like Japanese encephalitis and various bacterial infections (Ghosh et al., 2008). Additionally, the structural aspects and properties of salt and inclusion compounds of quinoline-based amides have been studied, revealing their potential for gel formation and fluorescence emission, which could have implications in material science and molecular diagnostics (Karmakar et al., 2007).
Pharmacological Research
Quinoline derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities, showing promising results in preclinical models. For example, certain quinazolinyl acetamides have demonstrated significant analgesic and anti-inflammatory effects, suggesting their utility in pain and inflammation management (Alagarsamy et al., 2015). The discovery of compounds like 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide highlights the exploration of sigma-1 receptor ligands with antinociceptive effects, indicating a potential route for developing new pain management therapies (Navarrete-Vázquez et al., 2016).
Chemical Synthesis
Advancements in the synthesis of quinoline and quinazoline derivatives have been reported, with applications in creating novel compounds with potential therapeutic uses. A notable study described a facile three-step synthesis of a quinoline derivative with implications for further chemical and pharmacological research (King, 2007). Moreover, the synthesis and biological potential of new quinazolin-3(4H)-yl)acetamide derivatives have been explored, demonstrating significant antimicrobial and anticancer activities, which could lead to the development of new therapeutic agents (Mehta et al., 2019).
特性
IUPAC Name |
2-(4-chlorophenoxy)-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O4S/c1-17-4-12-22(13-5-17)32(29,30)27-14-2-3-18-6-9-20(15-23(18)27)26-24(28)16-31-21-10-7-19(25)8-11-21/h4-13,15H,2-3,14,16H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJYQRATEAIIOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)COC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-3-(1H-1,2,4-triazol-5-yl)morpholine](/img/structure/B2502122.png)
![1H-Thieno[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B2502126.png)
![7-[(2,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione](/img/structure/B2502127.png)
![5-methyl-3-phenyl-6-(prop-2-en-1-yl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2502130.png)



![5-Sulfanyl-4-[2-(trifluoromethyl)phenyl]-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-3-one](/img/structure/B2502134.png)
![2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one](/img/structure/B2502137.png)
![Benzyl 2-[3-(4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetate](/img/structure/B2502140.png)


![7-bromo-4-(2,5-dichlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2502143.png)